The synthesis of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide typically involves several steps:
The molecular structure of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide can be analyzed using various techniques:
CCCNC(=O)C(=O)NCC(c1ccco1)N1CCN(c2ccc(OC)cc2)CC1
, which provides insight into its connectivity and functional groups .
The compound may participate in various chemical reactions due to its functional groups:
The physical properties of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide include:
While specific data on melting point, boiling point, and solubility are not available from the sources reviewed, these properties are critical for understanding its behavior in different environments and formulations.
The potential applications of N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide include:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5